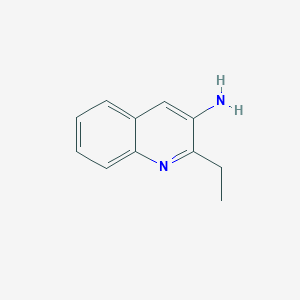

2-Ethylquinolin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Facile Synthesis of Substituted 2-Alkylquinolines : A single-step approach for synthesizing multisubstituted 2-alkylquinoline derivatives via a Lewis acid-mediated annulation reaction. This method is efficient and operates at room temperature (Shan et al., 2011).

Antitumor Activity of Functionalized Amines : Novel functionalized amines, including 2-ethylquinolin-3-amine derivatives, demonstrate significant in vitro antitumor activity against various human cancer cell lines (Károlyi et al., 2012).

Electrochemical Synthesis : Electrochemical methods in aprotic media are used for synthesizing (1-ethyl-2-phenyl-1,4-dihydroquinolin-4-yl)-(2,4,6-trimethylphenyl)-amine, showcasing a potential for diverse applications in chemical synthesis (Kumari & Sharma, 2011).

Isoquinoline-fused Polycyclic Compounds : Copper-catalyzed synthesis of 3-(aminomethyl)isoquinoline-fused polycyclic compounds through a four-component coupling, cyclization, and oxidation process (Ohta et al., 2009).

Diversity-Oriented Synthesis : Utilizing copper(I) catalysis for three-component reactions, leading to the efficient generation of 1,2-dihydroisoquinolin-3(4H)-imines, a process showcasing the chemical versatility of these compounds (Chen et al., 2011).

Electrospray Mass Spectrometry : Investigating the electrospray and collision-induced dissociation fragmentation spectra of various derivatives, including those related to this compound, for mass spectrometry applications (Harvey, 2000).

Redox Annulations with Dual C–H Functionalization : Studying the redox-neutral annulations of amines like 1,2,3,4-tetrahydroisoquinoline with 2-alkylquinoline-3-carbaldehydes, highlighting the role of this compound in facilitating these chemical transformations (Zhu & Seidel, 2017).

Synthesis of Novel Quinazolinones : Utilizing copper-catalyzed direct aerobic oxidative amination for synthesizing 2-hetarylquinazolin-4(3H)-ones, a process relevant to the chemical manipulation of this compound (Li et al., 2014).

Synthesis of Antileishmanial Agents : Highlighting the synthesis of 2-propylquinolines, which are antileishmanial agents, under multicomponent conditions in fluorinated alcohols, demonstrating the pharmaceutical relevance of these compounds (Venkateswarlu et al., 2013).

Synthesis and Fluorescence Properties : Studying the fluorescence properties of 3-hydroxyquinolin-4(1H)-ones, a category related to this compound, for potential applications in bioimaging and diagnostics (Kadrić et al., 2014).

Wirkmechanismus

Target of Action

This compound belongs to the quinoline family, which is known to interact with a variety of biological targets, including enzymes, receptors, and ion channels

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting ion channel conductance

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets

Result of Action

Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action

Action Environment

The action of 2-Ethylquinolin-3-amine can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules These factors can affect the compound’s stability, efficacy, and overall pharmacological profile

Biochemische Analyse

Biochemical Properties

It is known that quinolines, the class of compounds to which 2-Ethylquinolin-3-amine belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule .

Cellular Effects

Quinolines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Quinolines are known to undergo phase I and phase II metabolic reactions, which introduce a hydrophilic group and conjugate the compound with endogenous substrates, respectively .

Transport and Distribution

Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

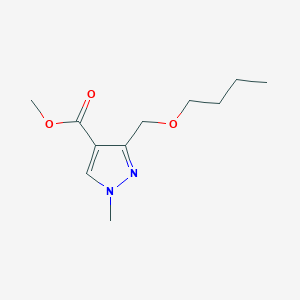

IUPAC Name |

2-ethylquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h3-7H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZBMBITYOLQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1823452-39-6 |

Source

|

| Record name | 2-ethylquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2429357.png)

![(2,3-Dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2429358.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2429359.png)

![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2429363.png)